

# GSK2982772: A Comparative Analysis of its Effects in Healthy Versus Diseased Tissue

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## Compound of Interest

Compound Name: GSK2982772

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## A Deep Dive into the RIPK1 Inhibitor GSK2982772: Contrasting its Pharmacodynamic Profile in Healthy Volunteers and Patients with Inflammatory Disease

**GSK2982772** is a selective, orally administered small-molecule inhibitor of receptor-interacting protein kinase 1 (RIPK1), a critical mediator of inflammation and necroptosis.<sup>[1]</sup> Developed by GlaxoSmithKline, this compound has been investigated as a potential therapeutic for a range of immune-mediated inflammatory diseases, including ulcerative colitis, psoriasis, and rheumatoid arthritis. This guide provides a comparative analysis of the effects of **GSK2982772** in healthy versus diseased tissues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

## Data Presentation

### Effects in Healthy Tissue (Healthy Volunteers)

A first-in-human, Phase I clinical trial evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of **GSK2982772** in healthy male volunteers. The study demonstrated that single and repeat doses were generally safe and well-tolerated. A key pharmacodynamic endpoint was the engagement of the RIPK1 target in peripheral blood.

Parameter	Dosing Regimen	Result	Reference
RIPK1 Target Engagement	60 mg and 120 mg twice daily (BID) for 14 days	>90% target engagement over a 24-hour period	[2]

## Effects in Diseased Tissue (Ulcerative Colitis)

The therapeutic potential of **GSK2982772** was assessed in preclinical studies using colon explants from patients with active ulcerative colitis and in a Phase IIa clinical trial. The ex vivo studies showed a direct anti-inflammatory effect, whereas the clinical trial in patients with active ulcerative colitis did not demonstrate significant clinical efficacy.

Table 2.1: Ex Vivo Effects of **GSK2982772** on Cytokine Production in Ulcerative Colitis Colon Explants

Cytokine	GSK2982772 Concentration	Mean Percent Inhibition
IL-1 $\beta$	1 $\mu$ M	~50%
10 $\mu$ M	~80%	
IL-6	1 $\mu$ M	~40%
10 $\mu$ M	~75%	

Data extracted from graphical representations in Harris PA, et al. J Med Chem. 2017.

Table 2.2: Clinical Efficacy of **GSK2982772** in Patients with Active Ulcerative Colitis (Phase IIa Study - NCT02903966)

Outcome	GSK2982772 (60 mg TID)	Placebo
Clinical Response at Day 43	No significant difference	No significant difference
Clinical Remission at Day 43	No significant difference	No significant difference
Endoscopic Improvement at Day 43	No significant difference	No significant difference

This study found no significant differences in efficacy endpoints between the **GSK2982772** and placebo groups.[\[3\]](#)

## Experimental Protocols

### RIPK1 Target Engagement Assay in Healthy Volunteers

The >90% RIPK1 target engagement in healthy volunteers was determined using a novel, competitive immunoassay called the Target Engagement Assessment for RIPK1 (TEAR1) assay.

Principle: The TEAR1 assay is a pair of immunoassays that measure the amount of RIPK1 that is not bound by the inhibitor (free RIPK1). An antibody that recognizes the same allosteric binding site as **GSK2982772** is used. When **GSK2982772** is bound to RIPK1, it prevents the binding of this antibody. A second antibody, which binds to a different epitope, is used to measure the total amount of RIPK1. The percentage of target engagement is calculated by comparing the amount of free RIPK1 to the total RIPK1.

Brief Protocol:

- Whole blood samples were collected from healthy volunteers dosed with **GSK2982772**.
- Lysates from peripheral blood mononuclear cells (PBMCs) were prepared.
- The lysates were incubated in microtiter plates coated with a capture antibody for RIPK1.
- For the "free" RIPK1 measurement, the allosteric site-specific detection antibody was added.
- For the "total" RIPK1 measurement, a detection antibody binding to a different epitope was used.

- A labeled secondary antibody was added, and the signal was quantified.
- The percentage of target engagement was calculated using the formula:  $(1 - (\text{Free RIPK1} / \text{Total RIPK1})) * 100$ .

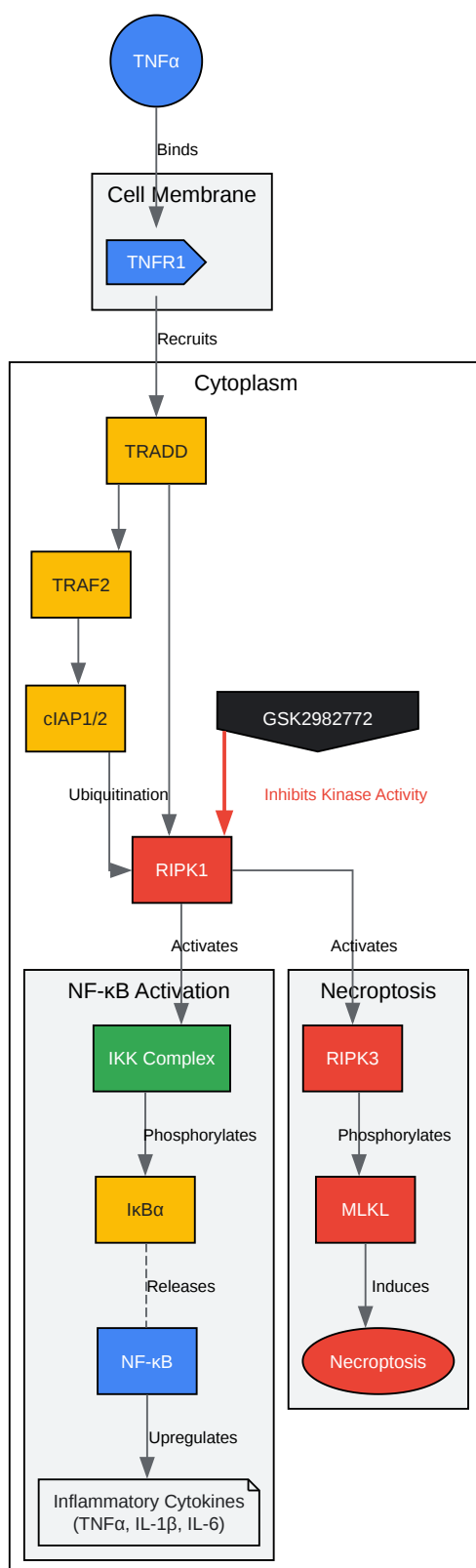
## Ex Vivo Ulcerative Colitis Explant Culture

The effect of **GSK2982772** on cytokine production in diseased tissue was assessed using an ex vivo culture of colon biopsies from patients with active ulcerative colitis.

Protocol:

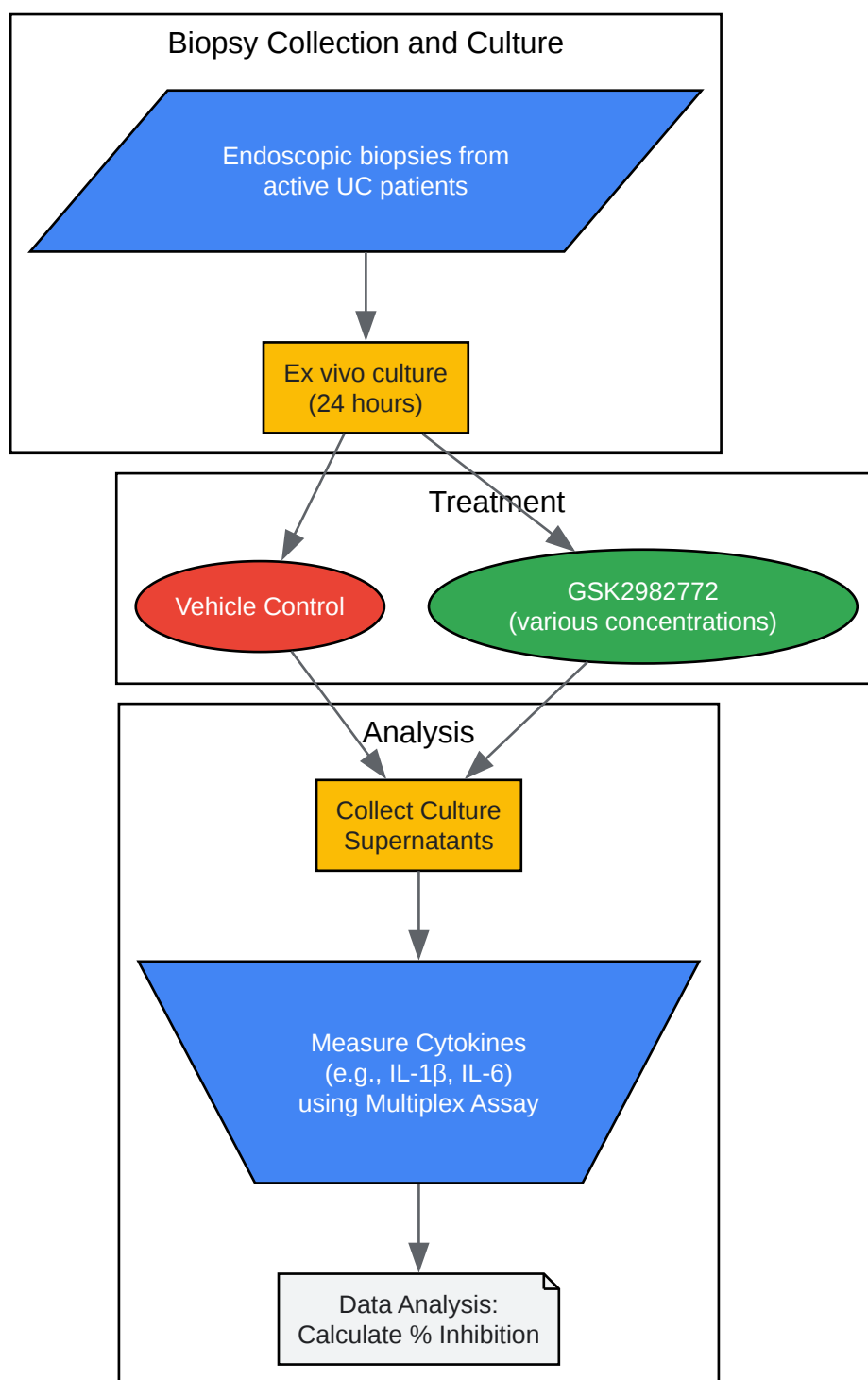
- Endoscopic biopsies were obtained from inflamed regions of the colon of patients with active ulcerative colitis.
- The biopsies were washed and placed on sterile filters in culture wells containing culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin).
- **GSK2982772** was added to the culture medium at various concentrations. Control wells received vehicle only.
- The explants were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- After incubation, the culture supernatants were collected.
- The concentrations of cytokines (e.g., IL-1 $\beta$ , IL-6) in the supernatants were measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
- The percentage of inhibition of cytokine production by **GSK2982772** was calculated by comparing the cytokine levels in the drug-treated wells to the vehicle-treated wells.

## Mandatory Visualization



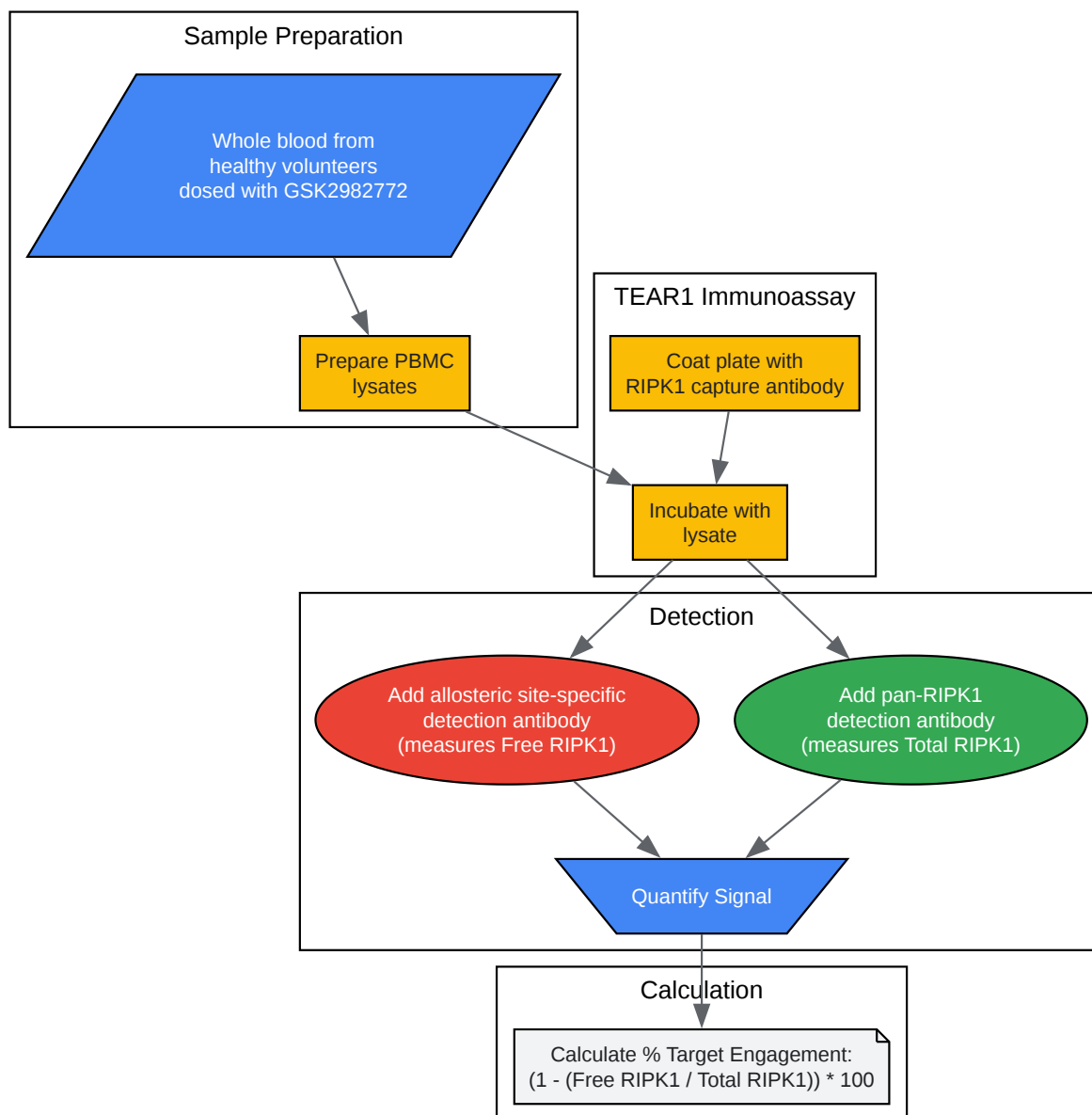
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Caption: RIPK1 signaling pathway and the point of inhibition by **GSK2982772**.



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Caption: Experimental workflow for evaluating **GSK2982772** in ulcerative colitis explants.



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Caption: Workflow for the Target Engagement Assessment for RIPK1 (TEAR1) assay.

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## References

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